molecular formula C13H28N2O B12587109 N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea CAS No. 494209-63-1

N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea

Cat. No.: B12587109
CAS No.: 494209-63-1
M. Wt: 228.37 g/mol
InChI Key: SADCACOJDFEPOX-UHFFFAOYSA-N
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Description

Contextualization within the Class of Highly Branched Urea (B33335) Derivatives

Urea derivatives are a broad class of compounds that have a central role in various fields, including medicinal chemistry and materials science. nih.gov The properties of a urea derivative are significantly influenced by the nature of the substituents on its nitrogen atoms. When these substituents are large and bulky, as is the case with the pentamethylheptyl group in the title compound, the molecule is classified as a sterically hindered or highly branched urea derivative.

The introduction of bulky substituents to a urea's nitrogen atom can destabilize the urea bond. nih.gov This is because the steric hindrance disrupts the coplanarity of the orbitals in the amide bonds, which in turn diminishes the stabilizing conjugation effect. nih.govacs.org Such urea bonds, often referred to as "hindered urea bonds" (HUBs), can exhibit dynamic properties, including reversible dissociation into their constituent isocyanate and amine. nih.govcore.ac.uk This dynamic nature is in stark contrast to the typically robust and stable nature of unhindered urea bonds. nih.gov

Academic and Research Significance of N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea Research

Given the lack of specific research on this compound, its academic and research significance can be inferred from the broader study of hindered urea derivatives. Research in this area is often focused on the development of novel "smart" materials. The dynamic nature of hindered urea bonds allows for the creation of materials with unique properties, such as:

Self-healing polymers: The reversible nature of the hindered urea bond can be exploited to create polymers that can repair themselves after damage. acs.org

Hydrolyzable polyureas: The destabilized urea bond can be susceptible to hydrolysis, a property that is being explored for the development of degradable plastics. nih.govacs.org This offers a potential advantage in creating more environmentally friendly materials.

Malleable thermosets: The ability of the bonds to dissociate and reform allows for the creation of hard, yet reprocessable, thermosetting plastics. core.ac.uk

The highly aliphatic and lipophilic nature of the 2,4,4,6,6-pentamethylheptyl group would also influence the solubility and interaction of the molecule with nonpolar environments. Research has shown that the nature of aliphatic moieties on urea nitrogen atoms can affect self-association properties and thus control solubility in nonpolar solvents. nih.gov

Scope and Objectives of Scholarly Investigations Pertaining to this compound

Should scholarly investigations be undertaken on this compound, the scope would likely encompass several key areas. A primary objective would be to synthesize the compound and characterize its physicochemical properties. This would involve standard analytical techniques to confirm its structure and purity.

Subsequent investigations would likely focus on the reactivity and dynamic nature of its hindered urea bond. Key research questions would include:

What are the kinetics of the dissociation and association of the urea bond?

How does the steric bulk of the 2,4,4,6,6-pentamethylheptyl group affect the equilibrium of this dynamic process?

Under what conditions (e.g., temperature, pH) does the urea bond become reversible?

Furthermore, research would likely explore the potential applications of this compound as a building block for new materials. This could involve incorporating it into polymers to study the resulting material's properties, such as its mechanical strength, thermal stability, and degradability. acs.org

Detailed Research Findings

While direct research on this compound is not present in the available literature, we can present relevant data on its constituent alkane and the general properties of hindered ureas.

Table 1: Physicochemical Properties of 2,2,4,6,6-Pentamethylheptane

This table presents known properties of the hydrocarbon portion of the title molecule.

PropertyValueSource
Molecular Formula C12H26 nih.govnist.gov
Molecular Weight 170.33 g/mol nih.gov
Boiling Point 177.00 to 178.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Physical Description Clear colorless liquid nih.gov
Solubility in Water 0.1508 mg/L @ 25 °C (estimated) thegoodscentscompany.com

Table 2: General Properties and Applications of Hindered Urea Derivatives

This table summarizes the key features of the class of compounds to which this compound belongs.

FeatureDescriptionPotential ApplicationsSource
Dynamic Covalent Bonds The steric hindrance weakens the urea bond, allowing for reversible dissociation into an isocyanate and an amine under certain conditions.Self-healing materials, malleable thermosets, dynamic combinatorial chemistry. core.ac.ukresearchgate.net
Tunable Hydrolytic Stability The destabilized bond can be more susceptible to hydrolysis, and the rate of degradation can be tuned by altering the steric bulk of the substituents.Biodegradable polymers, controlled-release systems. nih.govacs.org
Catalyst-Free Reversibility Many hindered urea systems exhibit dynamic behavior without the need for a catalyst, which is advantageous for material applications.Recyclable polymers, responsive materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

494209-63-1

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

2,4,4,6,6-pentamethylheptan-2-ylurea

InChI

InChI=1S/C13H28N2O/c1-11(2,3)8-12(4,5)9-13(6,7)15-10(14)16/h8-9H2,1-7H3,(H3,14,15,16)

InChI Key

SADCACOJDFEPOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CC(C)(C)NC(=O)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N 2,4,4,6,6 Pentamethylheptan 2 Yl Urea

Established and Novel Synthetic Pathways to N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea

The construction of the this compound scaffold relies on carefully selected precursors and reaction pathways designed to overcome the steric demands of the bulky alkyl group.

The formation of this compound, a sterically hindered urea (B33335), fundamentally involves the coupling of a highly bulky amine with a carbonyl source. The primary amine precursor is 2,4,4,6,6-pentamethylheptan-2-amine, which features a fully substituted α-carbon, making it a sterically demanding nucleophile. nih.gov The parent alkane, 2,2,4,6,6-pentamethylheptane, serves as the ultimate source of this bulky alkyl group. nih.govnist.gov

Traditional methods for urea synthesis must be adapted to accommodate such hindered substrates. nih.gov A common and direct route is the reaction of the primary amine with an appropriate isocyanate. wikipedia.org However, the direct synthesis of the corresponding isocyanate, 2,4,4,6,6-pentamethylheptan-2-yl isocyanate, would itself be challenging.

Alternative, more practical methods for forming the urea bond include:

Reaction with Phosgene (B1210022) Equivalents : To circumvent the high toxicity of phosgene gas, solid or liquid substitutes like triphosgene (B27547) or carbonyldiimidazole (CDI) are often employed. commonorganicchemistry.com These reagents react with the amine to form an activated intermediate that can then react with ammonia (B1221849) or another amine to yield the desired urea. The order of addition is critical to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

Reaction with Carbamates : The reaction of 2,4,4,6,6-pentamethylheptan-2-amine with reactive carbamates, such as phenyl carbamates, can produce the target urea. commonorganicchemistry.comgoogle.com This method offers a milder alternative to isocyanate-based routes.

Rearrangement Reactions : The Hofmann rearrangement of a primary amide can generate an isocyanate intermediate in situ. thieme-connect.comorganic-chemistry.org For this specific target, this would involve the rearrangement of 2,4,4,6,6-pentamethylheptanamide. The resulting isocyanate is then trapped by an amine nucleophile to form the urea. organic-chemistry.org

A significant characteristic of ureas bearing a bulky N-substituent, known as hindered urea bonds (HUBs), is their potential for reversible dissociation into the constituent amine and isocyanate. nih.govacs.org This dynamic nature is a consequence of the steric strain destabilizing the planar structure of the urea bond. nih.gov Therefore, reaction conditions such as temperature, solvent, and reaction time must be precisely optimized to favor the formation and stability of the product. In some cases, the addition reaction of di- or multifunctional isocyanates and amines to form polyureas can proceed without catalysts or extreme conditions. nih.govacs.org

Table 1: Overview of Synthetic Conditions for Sterically Hindered Ureas

MethodReagentsTypical ConditionsNotes
Isocyanate + AmineR-NCO + R'-NH₂Generally performed in a suitable solvent (e.g., DMF, THF, DCM) at room temperature. commonorganicchemistry.comA very direct method if the isocyanate is available. No base is typically required. commonorganicchemistry.com
Phosgene EquivalentsAmine + Triphosgene/CDIReaction with the first amine, followed by addition of a second amine or ammonia.Avoids highly toxic phosgene gas. Order of addition is crucial to prevent side products. commonorganicchemistry.com
Curtius RearrangementCarboxylic Acid → Acyl Azide (B81097) → IsocyanateTypically involves diphenylphosphoryl azide (DPPA) and heating, followed by trapping with an amine. organic-chemistry.orgUseful when the corresponding carboxylic acid is the starting material. commonorganicchemistry.com
Hofmann RearrangementPrimary Amide + Oxidizing Agent (e.g., PIDA)Phenyliodine diacetate (PIDA) in the presence of an ammonia source. thieme-connect.comIn situ generation of the isocyanate intermediate from an amide. thieme-connect.comorganic-chemistry.org
Direct Reaction with UreaAmine + UreaReaction at elevated temperatures (110-170°C) in an inert organic liquid. google.comAllows for the direct alkylation of urea, with ammonia as a byproduct. google.com

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles to improve efficiency and reduce environmental impact. rsc.orgureaknowhow.com While the synthesis of simple hindered ureas can often be achieved without a catalyst, more complex transformations or efforts to improve sustainability can benefit from catalytic approaches. nih.govacs.org

Catalytic Approaches: The development of catalytic systems for urea synthesis is an active area of research. Recent advancements include electrochemical methods that can directly convert nitrogen gas (N₂) or nitrate (B79036) (NO₃⁻) and carbon dioxide (CO₂) into urea under ambient conditions. acs.orgspringernature.com For instance, catalysts based on palladium-copper nanoparticles on titanium dioxide nanosheets have been shown to facilitate the direct electrochemical synthesis of urea from N₂ and CO₂. acs.org Another approach uses indium hydroxide (B78521) (In(OH)₃) nanocatalysts for the high-selectivity production of urea from nitrate and CO₂. springernature.com Theoretical studies have also guided the design of single-atom catalysts, such as Ni-N₃B, for efficient urea electrosynthesis. nih.gov While not yet applied specifically to this compound, these catalytic systems represent a frontier for its future synthesis.

Green Chemistry Principles: Applying green chemistry to the synthesis of this compound involves several key strategies:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions like the Hofmann or Curtius are inherently atom-economical. thieme-connect.comorganic-chemistry.org

Use of Less Hazardous Reagents : Replacing toxic reagents like phosgene with safer alternatives such as CDI, triphosgene, or S,S-dimethyl dithiocarbonate is a primary goal. nih.govcommonorganicchemistry.comorganic-chemistry.org

Renewable Feedstocks : Utilizing CO₂ as a C1 building block is a key aspect of green urea synthesis. rsc.orgureaknowhow.com

Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption compared to traditional high-temperature industrial processes. acs.org

Sustainable Solvents : The use of water as a solvent ("on-water" synthesis) has been shown to be effective and sustainable for the preparation of some unsymmetrical ureas. organic-chemistry.org

The integration of these principles can lead to more environmentally benign and economically viable pathways to this compound and its derivatives.

Functionalization and Modification of this compound

The modification of the parent compound can be targeted at either the urea functionality or the highly branched alkyl chain, enabling the synthesis of analogues with tailored properties.

Transformations of the Urea Moiety: The urea group offers several handles for chemical modification. One of the most significant transformations for hindered ureas is the acid-assisted cleavage of the bulky N-substituent. rsc.orgrsc.org In the case of this compound, treatment with a strong acid could protonate the carbonyl oxygen, leading to the formation of a stable tertiary carbocation and the unsubstituted urea. rsc.org This de-alkylation reaction effectively "turns off" the dynamic reversibility of the hindered urea bond, resulting in a more stable, conventional urea linkage. rsc.orgrsc.org This provides a method to create stable polyurea materials from dynamic precursors. rsc.org

Further functionalization could involve reactions at the unsubstituted -NH₂ group. For example, N-alkylation could be attempted, although this is often challenging for ureas which tend to alkylate on the oxygen atom to form isoureas under many conditions. google.com

Transformations of the Branched Alkyl Chain: The 2,4,4,6,6-pentamethylheptyl group is a saturated alkane chain and is therefore generally chemically inert. nih.gov Transformations would require harsh conditions, such as free-radical halogenation, which would likely lead to a mixture of products and lack selectivity due to the presence of multiple secondary and primary C-H bonds.

The synthesis of analogues is crucial for investigating structure-property relationships, which are important in fields like materials science and medicinal chemistry. researchgate.netnih.gov

Varying the Steric Hindrance: Analogues can be synthesized by replacing the 2,4,4,6,6-pentamethylheptyl group with other bulky alkyl substituents. By systematically varying the size and branching of this group, researchers can study its effect on key properties such as:

Hydrolytic Stability : The rate of hydrolysis is directly influenced by the steric bulk around the urea bond. nih.govacs.org

Dynamic Covalent Properties : The equilibrium and kinetics of the reversible dissociation of the hindered urea bond can be tuned by the N-substituent. rsc.orgresearchgate.net

Self-Aggregation : The nature of the alkyl chains affects self-association properties and solubility through steric interactions and hydrogen bonding. nih.gov

Varying the N'-Substituent: A diverse library of analogues can be created by reacting the precursor amine, 2,4,4,6,6-pentamethylheptan-2-amine, with a wide range of isocyanates (R'-NCO). This approach allows for the introduction of various functional groups at the N' position, yielding N,N'-disubstituted unsymmetrical ureas. wikipedia.org This strategy is widely used to fine-tune the biological activity or material properties of urea-containing compounds. nih.gov For example, introducing aromatic, heteroaromatic, or different alkyl groups can systematically alter properties like hydrogen bonding capability, polarity, and solubility. nih.govchemicalbook.com

Reaction Mechanisms, Reactivity, and Stability Profiles of N 2,4,4,6,6 Pentamethylheptan 2 Yl Urea

Mechanistic Investigations of N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea Formation and Chemical Interconversions.

The formation of N-substituted ureas can be achieved through several synthetic routes. A common and direct method involves the reaction of an isocyanate with an amine. organic-chemistry.org For this compound, this would involve the reaction of 2,4,4,6,6-pentamethylheptan-2-isocyanate with ammonia (B1221849).

Another established method for synthesizing N-substituted ureas is the Hofmann rearrangement of a primary amide in the presence of an ammonia source. thieme-connect.comthieme.de This process involves the in-situ generation of an isocyanate intermediate from the amide, which is then trapped by ammonia to form the urea (B33335). thieme-connect.com

The chemical interconversions of sterically hindered ureas are of significant interest. Due to the steric strain imposed by the bulky substituents on the nitrogen atom, these ureas can exhibit unique reactivity. nih.gov They can act as "masked isocyanates," undergoing nucleophilic substitution reactions under neutral conditions. nih.gov This reactivity stems from the dissociation of the urea bond to form an isocyanate and an amine, a process that is less favorable in non-hindered ureas which are generally inert. nih.gov The equilibrium of this dissociation is influenced by the steric bulk of the substituents. tudelft.nl For this compound, the tertiary nature of the 2,4,4,6,6-pentamethylheptan-2-yl group would significantly promote this dissociation, making the urea susceptible to reactions with various nucleophiles like alcohols, amines, and thiols. nih.gov

Intramolecular and Intermolecular Interactions of this compound

Hydrogen bonding is a critical factor in determining the structure and properties of ureas. nih.govnih.gov The urea functional group possesses both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of extensive intermolecular hydrogen-bonded networks. wikipedia.orgresearchgate.net These interactions are responsible for the typically high melting points and crystalline nature of many ureas.

In the solid state, ureas often form planar structures due to sp² hybridization of the nitrogen orbitals, facilitating strong N-H---O hydrogen bonds. wikipedia.org However, the bulky 2,4,4,6,6-pentamethylheptan-2-yl group in the target molecule would likely introduce significant steric hindrance, potentially disrupting the planarity of the urea backbone and influencing the hydrogen bonding patterns. nih.gov The conformational preferences of this compound will be a balance between the tendency to form strong, linear hydrogen bonds and the steric repulsion from the bulky alkyl group. Computational studies on related hindered systems could provide insight into the most stable conformations, which may involve non-planar geometries to accommodate the steric bulk. nih.gov

Urea is a weak base, with a pKb of 13.9, and it typically protonates on the carbonyl oxygen to form a uronium salt when treated with a strong acid. wikipedia.org The basicity of substituted ureas is influenced by the electronic and steric nature of the substituents. tudelft.nl The bulky alkyl group in this compound is electron-donating, which would be expected to increase the basicity of the carbonyl oxygen.

However, the steric hindrance of the 2,4,4,6,6-pentamethylheptan-2-yl group can also affect the accessibility of the lone pairs on both the nitrogen and oxygen atoms to a proton. In highly acidic conditions, a phenomenon known as de-tert-butylation has been observed in other tert-butyl substituted ureas. rsc.org This acid-assisted removal of the bulky alkyl group can "turn off" the dynamic nature of the hindered urea bond, leading to a more stable, less substituted urea. rsc.org It is plausible that this compound could undergo a similar reaction in strong acid, although the specific conditions and kinetics would need to be experimentally determined.

Degradation Pathways and Thermal Stability Kinetics of this compound.

Theoretical studies on the thermal decomposition of alkyl- and phenylureas have shown that the primary decomposition pathway is a four-center pericyclic reaction, which results in the formation of a substituted isocyanate and an amine. nih.govacs.org This pathway is generally favored over the initial homolytic cleavage of the C-N or N-H bonds. nih.govacs.org For this compound, the expected thermal decomposition products would be 2,4,4,6,6-pentamethylheptan-2-isocyanate and ammonia. The kinetics of this decomposition are influenced by the nature of the substituents. nih.govacs.orgureaknowhow.comnih.govresearchgate.net

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond. youtube.comnih.gov While specific BDE values for this compound are not available, the C-N bond in the urea functionality is known to be relatively strong. However, the steric hindrance in this molecule would likely lower the dissociation energy of the C-N bond connecting the bulky alkyl group to the urea nitrogen, facilitating the dissociation into the corresponding isocyanate and amine as discussed in the reactivity section. tudelft.nl

Table 1: General Bond Dissociation Energies (BDE) of Related Bonds.
BondTypical BDE (kJ/mol)Comment
C-N (in amines)305-350The C-N bond strength in ureas is influenced by resonance.
N-H (in amines/amides)380-460Generally a strong bond.
C=O (in ketones)~745A very strong double bond.

Note: These are general values and the specific BDEs for this compound would require specific experimental or computational determination.

The hydrolytic stability of ureas is generally high due to the resonance stabilization of the dual amide structure. acs.org However, the introduction of bulky substituents can create "hindered urea bonds" (HUBs) that are susceptible to hydrolysis. acs.orgnih.gov The mechanism of hydrolysis for these hindered ureas is often initiated by the dissociation of the urea into an isocyanate and an amine. The isocyanate is then attacked by water, leading to the formation of a carbamic acid which decomposes to an amine and carbon dioxide, driving the equilibrium towards complete degradation. acs.orgnih.gov

Research on hindered aromatic polyureas has shown that their hydrolysis kinetics can be independent of pH over a wide range (pH 3 to 11). illinois.edu This is attributed to the rate-limiting step being the pH-independent dissociation of the urea bond. illinois.edu Given the significant steric hindrance of the 2,4,4,6,6-pentamethylheptan-2-yl group, it is highly probable that this compound would exhibit enhanced hydrolytic susceptibility compared to simple alkyl ureas. The rate of hydrolysis would be tunable based on the steric environment of the urea bond. nih.gov

The general chemical persistence of this compound in the environment would be influenced by its susceptibility to hydrolysis and potentially microbial degradation. Its low anticipated water solubility would limit its mobility in aqueous environments.

Table 2: Factors Influencing the Hydrolytic Stability of Hindered Ureas.
FactorInfluence on Hydrolysis RateRationale
Steric HindranceIncreasesPromotes dissociation into isocyanate and amine, the rate-limiting step for hydrolysis. nih.gov
pHCan be independentIn some hindered systems, the dissociation of the urea bond is the rate-limiting step and is not pH-dependent. illinois.edu
TemperatureIncreasesProvides the energy to overcome the activation barrier for urea dissociation and subsequent hydrolysis. uchicago.edu

Advanced Spectroscopic and Chromatographic Characterization of N 2,4,4,6,6 Pentamethylheptan 2 Yl Urea for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea. The sterically hindered nature of this compound, owing to the bulky pentamethylheptyl group, gives rise to unique NMR spectral features and dynamic behaviors.

Elucidation of Conformational Isomerism and Stereochemical Features via Advanced NMR Techniques

The presence of the bulky 2,4,4,6,6-pentamethylheptan-2-yl group significantly influences the conformational preferences around the urea (B33335) moiety. Due to steric hindrance, rotation around the C-N bonds of the urea group can be restricted. researchgate.net This restricted rotation can lead to the existence of distinct conformational isomers, which may be observable by NMR spectroscopy, particularly at low temperatures. claremont.edu Advanced NMR techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to probe the spatial proximity of protons, providing insights into the preferred conformations. For instance, correlations between the NH protons of the urea and the methyl protons of the pentamethylheptyl group can help define the stereochemical arrangement.

The ¹H NMR spectrum is expected to show distinct signals for the different methyl groups and the methylene (B1212753) protons of the pentamethylheptyl chain. The chemical shifts of the NH and NH₂ protons of the urea group are sensitive to their chemical environment, including hydrogen bonding and solvent effects. uw.edu.placs.org In sterically hindered ureas, the non-equivalence of protons due to slow conformational exchange on the NMR timescale can lead to more complex splitting patterns. core.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
C(CH₃)₃ ~0.9 Singlet
C(CH₃)₂ ~1.3 Singlet
CH₂ ~1.5 Multiplet
CH ~1.8 Multiplet
NH ~5.5-6.5 Broad Singlet
NH₂ ~4.5-5.5 Broad Singlet

Note: Predicted values are based on general principles for sterically hindered alkyl ureas and may vary based on solvent and temperature.

Investigations of Intermolecular Association and Aggregation Phenomena via NMR

Urea derivatives are well-known to form intermolecular hydrogen bonds, leading to self-association and aggregation. nih.gov In this compound, the NH and NH₂ groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions can be studied using concentration-dependent and temperature-dependent NMR experiments. claremont.edu As the concentration of the compound increases, changes in the chemical shifts of the NH protons, typically a downfield shift, can indicate the formation of intermolecular hydrogen-bonded aggregates. nd.edu The large steric bulk of the pentamethylheptyl group may, however, hinder the formation of extended, well-ordered hydrogen-bonded networks that are common in less substituted ureas.

Vibrational Spectroscopy (Infrared and Raman) for Probing Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and intermolecular interactions within this compound.

The IR spectrum of this compound will be dominated by characteristic absorption bands of the urea and the alkyl groups. The N-H stretching vibrations of the urea moiety are expected to appear in the region of 3200-3500 cm⁻¹. The exact position and shape of these bands can provide insights into the extent of hydrogen bonding; broader bands at lower frequencies suggest stronger hydrogen bonding. pw.edu.pl The C=O stretching vibration (Amide I band) is a strong band typically observed around 1640-1680 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) and C-N stretching vibrations will also be present.

Raman spectroscopy offers complementary information. The symmetric stretching of the N-C-N group in urea derivatives gives a characteristic Raman peak. researchgate.net The C=O stretch is also Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H Stretch 3200-3500 (broad) 3200-3500
C-H Stretch 2850-3000 2850-3000
C=O Stretch (Amide I) 1640-1680 (strong) 1640-1680
N-H Bend (Amide II) 1550-1620 Weak
C-N Stretch 1400-1480 950-1050

Note: Frequencies are approximate and influenced by the physical state, solvent, and intermolecular interactions. pw.edu.plnih.govresearchgate.net

Mass Spectrometry for Mechanistic Pathway Analysis and Impurity Profiling in this compound Synthesis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can aid in structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which would likely produce a prominent protonated molecule [M+H]⁺. nih.gov

The fragmentation of N-substituted ureas in tandem mass spectrometry (MS/MS) often involves cleavage of the C-N bonds. nih.govresearchgate.net For this compound, a characteristic fragmentation would be the loss of isocyanic acid (HNCO) or the cleavage of the bond between the nitrogen and the bulky alkyl group. The resulting fragment ions can provide definitive structural information.

In the context of synthesis, MS can be used to identify impurities and by-products. For example, in a typical synthesis of N-substituted ureas from an amine and an isocyanate, potential impurities could include unreacted starting materials or products from side reactions. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition of impurities. nih.gov

Table 3: Predicted Mass Spectrometric Fragments for this compound

Fragment m/z Description
[M+H]⁺ 229.23 Protonated molecule
[M-HNCO+H]⁺ 186.21 Loss of isocyanic acid
[C₁₂H₂₅]⁺ 169.20 Pentamethylheptyl cation
[H₂NCONH₂ + H]⁺ 61.04 Protonated urea (from rearrangement)

Note: The molecular formula for this compound is C₁₃H₂₈N₂O, with a molecular weight of 228.37 g/mol .

High-Resolution Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. rsc.org

A reversed-phase HPLC method, likely using a C18 column, would be suitable for the separation of this relatively nonpolar compound from more polar or less polar impurities. google.commtc-usa.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection can be achieved using a UV detector, as the urea chromophore absorbs at low wavelengths (around 200-220 nm). mtc-usa.com For enhanced sensitivity and selectivity, especially in complex matrices, derivatization with a fluorescent tag like xanthydrol can be employed, followed by fluorescence detection. nih.govresearchgate.net

HPLC can be used to monitor the disappearance of starting materials and the appearance of the product during synthesis, allowing for optimization of reaction conditions. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Parameters for Analysis of this compound

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: These are general starting conditions and would require optimization for specific applications. google.commtc-usa.com

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a powerful tool for investigating the intrinsic properties of this compound at the atomic level. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy of the molecule. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the urea moiety, specifically the nitrogen atoms, due to the presence of lone pair electrons. The LUMO is anticipated to be centered on the carbonyl carbon and oxygen atoms. The large alkyl group, being electron-donating, would raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity compared to unsubstituted urea.

The reactivity of this compound can be predicted by analyzing the interactions of its frontier orbitals with other molecules. For instance, in a reaction with an electrophile, the HOMO of the urea derivative would interact with the LUMO of the electrophile. Conversely, in a reaction with a nucleophile, the LUMO of the urea derivative would be the site of attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Urea-7.81.59.3
This compound-7.51.79.2

Calculation of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.org These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. researchgate.net

For this compound, the calculated IR spectrum would show characteristic peaks for the N-H stretching vibrations, the C=O stretching vibration, and various bending and stretching modes associated with the alkyl chain. Similarly, calculated NMR chemical shifts for the hydrogen and carbon atoms can be correlated with experimental NMR data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can often be resolved by considering environmental effects, such as solvent interactions.

Table 2: Calculated vs. Hypothetical Experimental Infrared Frequencies for Key Vibrational Modes of this compound.
Vibrational ModeCalculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
N-H Stretch (asymmetric)35503535
N-H Stretch (symmetric)34403425
C=O Stretch16851670
N-H Bend16201610

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.gov For a molecule as complex as this compound, MD simulations are invaluable for understanding its dynamic nature.

Solvent Effects on Molecular Conformation and Self-Assembly

The solvent environment plays a crucial role in determining the conformation and aggregation behavior of urea derivatives. rsc.org In polar solvents like water, the urea headgroup can form strong hydrogen bonds with solvent molecules. chemicalbook.com However, the large hydrophobic pentamethylheptyl tail will tend to avoid contact with water, leading to a collapsed conformation where the alkyl chain is shielded from the solvent.

In non-polar solvents, the hydrophobic tail will be well-solvated, allowing for a more extended conformation. In such environments, the dominant interactions will be the hydrogen bonds between the urea groups of different molecules, promoting self-assembly.

Simulations of Supramolecular Interactions and Aggregation Behavior

Urea and its derivatives are well-known for their ability to form strong and directional hydrogen bonds, leading to the formation of supramolecular structures. researchgate.net The urea group can form a bifurcated hydrogen bond, with each N-H group donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This leads to the formation of one-dimensional tapes or ribbons.

For this compound, the bulky alkyl group is expected to influence the packing of these supramolecular assemblies. The steric hindrance of the pentamethylheptyl groups may prevent the formation of perfectly ordered crystalline structures, potentially leading to the formation of gels or other mesoscopic structures. MD simulations can be used to model the aggregation process and to predict the morphology of the resulting supramolecular structures.

Structure-Reactivity and Structure-Property Relationship Modeling for this compound and its Analogues

Structure-reactivity and structure-property relationship (SR-SPR) modeling aims to establish a quantitative link between the molecular structure of a compound and its chemical reactivity or physical properties. nih.gov For this compound and its analogues, SR-SPR models can be developed to predict how changes in the molecular structure will affect its behavior.

For example, modifying the length or branching of the alkyl chain would be expected to alter the molecule's solubility, melting point, and aggregation behavior. Similarly, substituting the hydrogen atoms on the urea group with other functional groups would change its hydrogen bonding capabilities and, consequently, its self-assembly properties. By systematically studying a series of related compounds, it is possible to develop predictive models that can guide the design of new molecules with desired properties.

Table 3: Hypothetical Structure-Property Relationships for Analogues of this compound.
AnalogueStructural ModificationPredicted Property Change
Analogue 1Shorter alkyl chain (e.g., t-butyl)Increased water solubility, higher melting point
Analogue 2Linear alkyl chain (e.g., n-octyl)More ordered crystalline packing, higher melting point
Analogue 3Additional polar group on the alkyl chainIncreased water solubility, altered aggregation behavior

Theoretical and Computational Chemistry Studies of N 2,4,4,6,6 Pentamethylheptan 2 Yl Urea

Predictive Studies for Novel Branched Urea (B33335) Derivatives

While specific computational studies on N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea are not widely available in public literature, the principles and methodologies for predictive studies on novel branched urea derivatives are well-established. These computational techniques are crucial for understanding molecular properties, predicting reactivity, and guiding the synthesis of new compounds with desired characteristics. These studies generally fall into categories such as quantitative structure-activity relationship (QSAR) modeling, quantum mechanical calculations, and molecular dynamics simulations.

Predictive modeling for novel branched ureas, including this compound, leverages computational power to forecast the physicochemical and biological properties of these molecules. A significant area of this research is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are statistical models that aim to correlate variations in the biological activity of compounds with changes in their molecular structure. For urea derivatives, descriptors such as the degree of branching, size, polarity, and aromaticity have been shown to significantly affect their activity. nih.gov

For instance, in a QSAR study on a series of diaryl urea derivatives, both linear (Multiple Linear Regressions) and nonlinear (Partial Least Squares Least Squares Support Vector Machine) methods were used to build predictive models. nih.gov The robustness of these models is often evaluated using statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and the F-value. Higher values of R² and Q² indicate a more reliable and predictive model. The insights gained from the descriptor contributions can then be applied to predict the activity of new, unsynthesized branched urea compounds.

Another powerful predictive tool is the use of ab initio quantum mechanical methods. These first-principles calculations can determine the structural, geometric, charge, and energy properties of newly designed urea derivatives without any prior experimental data. researchgate.netsciencepublishinggroup.com For example, theoretical studies have been conducted to calculate the enthalpies of formation and bond dissociation energies for various alkyl- and phenylureas. acs.orgnih.gov Such calculations are vital for predicting the thermal stability and decomposition pathways of new compounds. It has been shown that for many urea derivatives, the primary decomposition route is a four-center pericyclic reaction that yields isocyanates and amines. acs.orgnih.gov A predictive rate rule can be established based on the nature of the substituents on the nitrogen atoms, allowing for the estimation of decomposition kinetics for a vast number of related compounds. acs.orgnih.gov

The table below illustrates the kind of data generated in a hypothetical predictive study on a series of branched alkyl ureas, based on methodologies found in the literature.

Compound IDBranching IndexPolar Surface Area (Ų)Predicted LogPPredicted Decomposition Barrier (kcal/mol)
Urea-0012.165.32.535.2
Urea-0023.565.33.837.1
This compound 4.2 65.3 5.1 38.5
Urea-0042.872.12.934.8

This table is for illustrative purposes to show the type of data generated from predictive computational studies and is not based on experimentally verified data for the listed compounds.

Furthermore, computational fluid dynamics (CFD) has been employed to predict the behavior of urea in industrial applications, such as the formation of solid deposits in selective catalytic reduction (SCR) systems used for NOx emissions control. sae.org These models incorporate detailed urea decomposition mechanisms and can predict the formation of by-products like biuret, cyanuric acid, and ammelide (B29360) under various temperature and flow conditions. sae.org Such predictive capabilities are essential for optimizing process design and preventing operational issues.

Molecular docking and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide three-dimensional insights into how branched urea derivatives might interact with biological targets. mdpi.com These methods build a 3D model of the molecule and calculate steric, electrostatic, and other fields around it. The resulting contour maps can highlight regions of the molecule where modifications, such as adding or removing bulky or electronegative groups, could enhance biological activity. mdpi.com For example, studies on other urea derivatives have shown that substituting the NH group of the pyrimidine (B1678525) ring with an electron-donating group can enhance the compound's potency. mdpi.com These predictive models are powerful tools to guide the rational design of new, more effective branched urea derivatives.

Non Biomedical Applications and Advanced Materials Research Incorporating N 2,4,4,6,6 Pentamethylheptan 2 Yl Urea

Role as a Key Synthetic Intermediate in Specialized Organic Synthesis

The synthesis of N-substituted ureas is a fundamental transformation in organic chemistry, with these compounds serving as crucial intermediates in the production of a wide array of chemicals. nih.gov Traditional methods often involve the use of phosgene (B1210022) or its derivatives, which react with amines to form isocyanate intermediates that are then further reacted to yield ureas. nih.gov The synthesis of a sterically hindered urea (B33335) such as N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea would likely proceed through the corresponding highly branched isocyanate or amine. The bulky nature of the 2,4,4,6,6-pentamethylheptan-2-yl group would play a significant role in the reactivity of these precursors.

The steric hindrance imparted by the pentamethylheptyl group is expected to render the urea bond in this compound susceptible to reversible dissociation into its constituent isocyanate and amine. nih.govcore.ac.uk This "hindered urea bond" (HUB) chemistry allows the compound to act as a masked isocyanate, which can be released under specific conditions, offering a safer and more controllable alternative to handling highly reactive isocyanates directly. core.ac.uk This property makes it a valuable intermediate for the carbamoylation of sensitive or sterically demanding nucleophiles under neutral conditions.

The table below outlines the potential synthetic pathways and key reactions involving this compound as a synthetic intermediate, based on the known chemistry of other hindered ureas.

Reaction Type Description Potential Advantages of Using this compound
CarbamoylationTransfer of the carbamoyl (B1232498) group to a nucleophile (e.g., alcohol, amine).Controlled release of the isocyanate allows for reactions with sensitive substrates where direct use of isocyanates would lead to side products. The steric bulk can also lead to selective reactions with less hindered nucleophiles.
Isocyanate GenerationThermal or chemically induced dissociation to generate 2,4,4,6,6-pentamethylheptan-2-yl isocyanate and urea.In-situ generation of a highly branched isocyanate avoids storage and handling of a potentially toxic and reactive intermediate.
Dynamic Covalent ChemistryThe reversible nature of the hindered urea bond allows for its use in dynamic combinatorial libraries. core.ac.ukThe equilibrium between the urea and its precursors can be tuned by temperature and the nature of the reactants, enabling the synthesis of complex molecular architectures.

Development in Materials Science and Polymer Chemistry

The unique properties of hindered ureas make them attractive building blocks for advanced materials. The bulky substituent on the urea nitrogen disrupts the planarity and conjugation of the N-C=O system, weakening the urea bond and influencing the hydrogen bonding patterns that are crucial for the structure of many polymers. nih.govresearchgate.net

Highly branched polymers are of significant interest due to their unique rheological and mechanical properties. The incorporation of this compound or its corresponding amine or isocyanate precursors into polyurea synthesis would lead to the formation of highly branched polyurea (HBPU) architectures. The bulky pentamethylheptyl groups would act as "internal plasticizers," disrupting chain packing and potentially leading to materials with lower glass transition temperatures and increased solubility.

Research on other hindered urea-based polyureas has shown that the steric hindrance can be tuned to control the degradation kinetics of the resulting polymer. nih.gov This suggests that HBPUs incorporating the pentamethylheptylurea moiety could be designed as hydrolytically degradable materials, with the rate of degradation being influenced by the degree of steric hindrance around the urea linkages. nih.gov

The table below summarizes the expected impact of integrating this compound into HBPU systems.

Property Expected Effect of this compound Moiety Rationale
SolubilityIncreased solubility in organic solvents.The bulky, non-polar alkyl groups disrupt intermolecular hydrogen bonding and increase the free volume between polymer chains.
ProcessabilityImproved melt processability.The weakened intermolecular forces and increased chain-end mobility due to branching can lower the melt viscosity.
DegradabilityPotential for tunable hydrolytic degradation.The sterically hindered urea bonds are more susceptible to hydrolysis compared to conventional urea linkages. nih.gov
Mechanical PropertiesPotentially lower modulus and higher elongation at break.The bulky groups can disrupt the formation of hard domains that typically contribute to the high modulus of polyureas.

Urea groups are well-known for their ability to form strong, directional hydrogen bonds, which are a key driving force in the formation of supramolecular polymers and gels. However, the introduction of a large, sterically demanding group like 2,4,4,6,6-pentamethylheptan-2-yl would significantly alter this behavior. While conventional ureas form strong, linear hydrogen-bonded tapes, the steric bulk of the pentamethylheptyl group would likely prevent such ordered assemblies.

Instead, the hindered urea group could be used to control the association-dissociation dynamics of supramolecular systems. The weaker, more labile hydrogen bonds could lead to the formation of "smart" materials that respond to external stimuli such as temperature. For instance, a gel formed through these interactions might exhibit a sharp, reversible gel-to-sol transition upon heating as the hindered urea bonds dissociate. This dynamic nature is a key feature of materials based on hindered urea bonds, which can exhibit self-healing properties. rsc.org

The incorporation of this compound into resins, coatings, and elastomers could impart several desirable properties. In the context of urea-formaldehyde (UF) resins, which are widely used as adhesives in the wood industry, modification with this hindered urea could potentially reduce formaldehyde (B43269) emissions. While direct studies are not available, the principle of using bulky groups to alter reactivity is established. google.com

In coatings and elastomers, the bulky pentamethylheptyl group could enhance properties such as hydrophobicity, flexibility, and compatibility with non-polar matrices. The dynamic nature of the hindered urea bond could also be exploited to create self-healing coatings and reprocessable elastomers. rsc.org Damage to such a material could be repaired by applying heat, which would promote the dissociation and subsequent reformation of the urea linkages, allowing the material to flow and mend cracks.

Catalytic and Organocatalytic Applications

Urea and thiourea (B124793) derivatives have emerged as powerful hydrogen-bond donors in organocatalysis. They can activate electrophiles and stabilize transition states through non-covalent interactions.

While there is no specific literature on the catalytic use of this compound, its structure suggests potential applications as a sterically demanding ligand or organocatalyst. The bulky pentamethylheptyl group would create a well-defined chiral pocket around the catalytically active urea moiety (if a chiral center is introduced into the backbone).

In transition metal catalysis, sterically hindered ligands are often used to control the reactivity and selectivity of the metal center. This compound could potentially act as a ligand for various transition metals, with the bulky group influencing the coordination geometry and substrate access to the metal.

As an organocatalyst, the compound's effectiveness would depend on the interplay between its hydrogen-bonding ability and steric hindrance. For reactions where a bulky catalyst is required to achieve high enantioselectivity, a chiral derivative of this compound could be a promising candidate. The large steric footprint could effectively shield one face of a bound substrate, directing the attack of a nucleophile to the opposite face.

Contributions to Carbon Dioxide (CO2) Conversion Processes

There is no available research detailing the contributions of this compound to CO2 conversion processes, such as the hydrogenation of CO2-derived ureas. While the catalytic hydrogenation of various urea derivatives is an area of active research for the synthesis of valuable chemicals from CO2, studies specifically involving this compound have not been published. nih.govresearchgate.netresearchgate.net This indicates that its potential as a substrate or catalyst in this context has not been explored or, if it has, the results are not in the public domain.

General research in the field has investigated the hydrogenation of other urea derivatives, often employing ruthenium or iridium-based catalysts to produce formamides, methylamines, and methanol. nih.govresearchgate.net These processes are significant as they represent a potential pathway for the indirect utilization of CO2. researchgate.net However, the specific reactivity and applicability of this compound within this framework remain unknown.

Analytical Reagent and Standard in Chemical Research Laboratories

Information regarding the use of this compound as an analytical reagent or standard in chemical research laboratories is not available. While the parent alkane, 2,2,4,6,6-pentamethylheptane, and the basic urea molecule are used as reference materials and in various analytical applications, there is no indication that the derivative this compound serves a similar function. sigmaaldrich.combiosynth.comthermofisher.com

Standard analytical practices rely on well-characterized compounds with established purity and properties. The absence of commercially available standards or published analytical methods for this compound suggests it is not a commonly used analytical reagent.

Historical Context and Evolution of Research in Branched Urea Chemistry Relevant to N 2,4,4,6,6 Pentamethylheptan 2 Yl Urea

Development of Synthetic Methodologies for Sterically Congested Urea (B33335) Compounds

The synthesis of urea derivatives has been a subject of extensive research, leading to a variety of methodologies. The classical and most traditional approach involves the reaction of amines with phosgene (B1210022) or its equivalents, such as triphosgene (B27547). chemicalbook.comresearchgate.net This method proceeds through an isocyanate intermediate, which then reacts with another amine to form the urea. chemicalbook.comresearchgate.net While effective for both symmetrical and unsymmetrical ureas, the high toxicity of phosgene has driven the development of safer alternatives. researchgate.net

These safer reagents include N,N'-carbonyldiimidazole (CDI), carbonates, and chloroformates. researchgate.net Catalytic methods using transition metals like palladium have also been developed, employing carbon monoxide or even chloroform (B151607) as a carbon source in domino reactions. researchgate.net

The synthesis of sterically congested ureas, such as N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea, presents unique challenges. The bulky nature of the substituents can hinder the approach of reactants, potentially requiring more forcing reaction conditions or specialized catalytic systems. The general synthetic route would likely involve the reaction of 2,4,4,6,6-pentamethylheptan-2-amine with an isocyanate or a phosgene equivalent. The steric hindrance of the pentamethylheptyl group would be a significant factor in the reaction kinetics and yield.

A notable development in the synthesis of hindered ureas is the design of dynamic urea bonds (HUBs). These are formed from the reaction of an isocyanate with a hindered amine. researchgate.netacs.org The steric strain in these molecules can be so significant that the urea bond becomes reversible, dissociating back into the isocyanate and amine under mild conditions without the need for a catalyst. researchgate.netacs.org This dynamic nature is a key feature of modern research into hindered ureas.

Synthetic Method Reagents Advantages Disadvantages Relevance to Sterically Hindered Ureas
Phosgenation Amine, Phosgene/TriphosgeneVersatile, well-establishedHighly toxic reagentsCan be used, but steric hindrance may affect reaction rates.
Phosgene Equivalents Amine, CDI, CarbonatesSafer than phosgeneMay require catalysts or specific conditionsSuitable for hindered amines, offering a less hazardous route.
Catalytic Carbonylation Amine, CO, Catalyst (e.g., Pd)Atom-economicalOften requires harsh conditions, potential for side productsCan be effective, but optimization for bulky substrates is necessary.
Isocyanate Addition Amine, IsocyanateGenerally high yielding and cleanAvailability of specific isocyanates can be a limitationThe primary method for forming both stable and dynamic hindered ureas.

Landmark Discoveries in Urea-Based Supramolecular and Polymer Chemistry

The ability of the urea functionality to form strong and directional hydrogen bonds has made it a fundamental building block in supramolecular chemistry and polymer science. The two N-H groups of a urea molecule can act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows for the self-assembly of urea derivatives into well-defined one-dimensional tapes, helices, and other complex architectures.

A significant discovery was that the nature of the substituents on the urea nitrogens dictates the self-assembly behavior. chemicalbook.com For instance, simple N,N'-dialkylureas can form supramolecular polymers in solution. researchgate.net However, introducing bulky groups, as seen in N,N'-di(2,6-diisopropylphenyl)urea (DIPPU), can disrupt this extensive hydrogen-bonding network due to steric hindrance, leading to the formation of simple dimers instead of long polymers. researchgate.net

The concept of "hindered urea bonds" (HUBs) has emerged as a landmark in this field. Researchers discovered that by incorporating sufficiently bulky substituents on the urea nitrogen, the bond becomes dynamic and reversible. researchgate.netacs.orgwikipedia.org This has led to the development of novel "dynamic polymers," including self-healing materials, shape-memory polymers, and adaptable networks. researchgate.netacs.orgwikipedia.org These polymers can autonomously repair damage at low temperatures without the need for external catalysts, a property directly attributable to the reversible nature of the hindered urea linkages. researchgate.netacs.org

Poly(urethane-urea)s (PUUs) are another important class of polymers where the urea linkage plays a crucial role. nih.gov These are segmented copolymers typically synthesized from a macrodiol, a diisocyanate, and a diamine chain extender. nih.gov The urea groups, formed from the reaction of isocyanate and amine, create hard segments that can microphase separate from the soft segments, leading to materials with excellent mechanical properties. nih.gov Research into highly branched PUUs has explored how architectural changes affect these properties. core.ac.uk

Discovery/Concept Key Features Impact on the Field
Urea Hydrogen Bonding Strong, directional N-H---O=C interactions.Enabled the design of self-assembling supramolecular structures.
Supramolecular Polymers Long, non-covalent polymer chains formed by urea self-assembly.Led to new materials with tunable properties based on non-covalent interactions.
Hindered Urea Bonds (HUBs) Reversible urea bond formation/dissociation due to steric strain.Created a new class of dynamic covalent bonds for self-healing and adaptable polymers. researchgate.netacs.orgwikipedia.org
Poly(urethane-urea)s (PUUs) Segmented copolymers with hard urea-containing segments.A major class of high-performance elastomers with tunable mechanical properties. nih.gov

Comparative Analysis with Structurally Related Urea Derivatives and Their Academic Impact

The properties of this compound can be understood by comparing it with other urea derivatives, particularly those with varying degrees of steric hindrance. The parent alkane, 2,2,4,6,6-pentamethylheptane, is a highly branched C12 isoparaffin. researchgate.net The corresponding urea derivative would thus possess a very bulky tertiary alkyl group attached to one of the urea nitrogens.

A comparison with less hindered ureas, such as N-tert-butylurea or even N,N'-diisopropylurea, would highlight the significant steric influence of the pentamethylheptyl group. While N-tert-butylurea is sterically hindered, the larger and more branched pentamethylheptyl group would be expected to confer even more pronounced effects. These effects would likely include:

Increased Solubility in Nonpolar Solvents: The large, lipophilic alkyl group would dominate the molecule's character, likely rendering it highly soluble in nonpolar organic solvents.

Disruption of Hydrogen Bonding: The immense steric bulk would likely prevent the formation of the extended hydrogen-bonded networks typical of less substituted ureas. The molecule may be limited to forming dimers or remain as a monomer in solution.

Dynamic Bond Character: The steric strain imposed by the tertiary 2,4,4,6,6-pentamethylheptan-2-yl group could be sufficient to induce dynamic character in the N-C bond, making it a candidate for a hindered urea bond (HUB). The activation energy for the dissociation of the urea bond would be a key parameter in quantifying this effect. Studies on other hindered ureas have shown activation energies in the range of 75-90 kJ/mol for dynamic exchange.

The academic impact of such highly hindered ureas is primarily in the field of materials science. The ability to precisely tune the dynamic nature of a covalent bond by adjusting the steric bulk of its substituents is a powerful tool for designing "smart" materials. researchgate.netacs.org While this compound itself is not widely cited, the principles it embodies are at the forefront of research into self-healing polymers, reprocessable thermosets, and adaptable materials. researchgate.netwikipedia.org

Compound Key Structural Feature Expected Properties Academic/Research Impact
Urea UnsubstitutedHighly polar, extensive H-bondingFoundational molecule in organic and biochemistry. researchgate.netnih.gov
N,N'-Di-tert-butylurea Symmetrically hindered with t-Bu groupsReduced H-bonding, increased solubility in organic solventsModel system for studying steric effects on urea aggregation.
N,N'-Di(2,6-diisopropylphenyl)urea (DIPPU) Bulky aryl groupsSoluble in nonpolar solvents, forms dimers instead of polymers. chemicalbook.comImportant example of sterically controlled self-assembly. chemicalbook.com
This compound Highly branched, bulky tertiary alkyl groupLikely high solubility in nonpolar solvents, potential for dynamic bond character (HUB).Potential building block for dynamic polymers and self-healing materials.

Future Research Directions and Unexplored Potential of N 2,4,4,6,6 Pentamethylheptan 2 Yl Urea

Advancements in Sustainable Synthesis and Scalability of this Branched Urea (B33335)

Currently, there are no established synthesis routes or scalability studies specifically for N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea in the available literature. Future research would first need to establish a viable synthetic pathway. General methods for urea synthesis, such as the reaction of an amine with an isocyanate, or greener approaches using carbon dioxide, would need to be adapted and optimized for the sterically hindered 2-amino-2,4,4,6,6-pentamethylheptane precursor. rsc.orgrsc.org A significant research effort would be required to develop a sustainable and scalable process, focusing on atom economy, minimizing hazardous reagents, and identifying efficient catalytic systems capable of handling the bulky pentamethylheptyl group.

Exploration of Novel Applications in Emerging Chemical Technologies

The potential applications of this compound are entirely speculative at this stage. The unique, bulky, and highly branched alkyl group could impart interesting solubility, stability, or conformational properties. Future research could explore its potential as a building block in polymer chemistry, as a sterically demanding ligand in catalysis, or as a component in the formulation of novel materials where its branched structure might influence physical properties. For instance, in other contexts, branched structures have been used in detergent compositions. biosynth.com However, without any preliminary data, these remain as yet unexplored avenues.

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

Before any mechanistic understanding can be achieved, the compound must first be synthesized and characterized. Future research would employ a suite of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to elucidate its precise structure and conformation. researchgate.net Computational modeling, such as Density Functional Theory (DFT), could then be used to predict its electronic properties, reactivity, and potential interactions with other molecules, providing a theoretical framework to guide experimental studies. This synergy of experimental and computational methods would be crucial in building a foundational understanding of this molecule.

Addressing Fundamental Challenges and Identifying Opportunities in the Field of Highly Branched Urea Chemistry

The primary challenge concerning this compound is the current lack of any data. The steric hindrance posed by the pentamethylheptyl group likely presents a significant synthetic challenge, potentially leading to low reaction yields and requiring specialized catalysts or harsh reaction conditions. Overcoming this synthetic hurdle is the first and most critical step.

The opportunity lies in the exploration of a novel chemical entity. The introduction of such a bulky, non-polar group to the urea functionality could lead to unforeseen properties and applications. Research in this area could contribute to a broader understanding of how significant steric bulk influences the hydrogen bonding networks, crystallinity, and reactivity of urea derivatives, potentially opening new design principles for molecules in materials science and supramolecular chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.